Geovanine
Description
Geovanine is a naturally occurring azaanthracene alkaloid first isolated from Annona ambotany (Annonaceae) in 1987 . Structurally, it features a tricyclic azaanthracene core with hydroxyl and methoxy substituents, contributing to its bioactivity. This compound has garnered attention for its cytotoxic properties, as demonstrated in preclinical studies, and serves as a scaffold for synthetic modifications aimed at enhancing pharmacological efficacy .
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5,9,10-trimethoxy-4-methyl-1H-benzo[g]quinolin-2-one |
InChI |
InChI=1S/C17H17NO4/c1-9-8-12(19)18-15-13(9)16(21-3)10-6-5-7-11(20-2)14(10)17(15)22-4/h5-8H,1-4H3,(H,18,19) |
InChI Key |
LWNCVZAIYGAIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C(C3=C(C=CC=C3OC)C(=C12)OC)OC |
Synonyms |
geovanine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- All three compounds share the azaanthracene backbone, but differ in substituent groups, which influence solubility, target affinity, and bioactivity.
Sources and Isolation Methods
- This compound: Isolated from the bark of Annona ambotany using methanol extraction followed by column chromatography .
- Marcanine A: Extracted from Polyalthia suberosa using ethanol, with purification via silica gel chromatography .
Comparison :
- This compound and Marcanine A are plant-derived, whereas Kalasinamide is synthetic, reflecting divergent research applications (natural product discovery vs. drug design) .
This compound
Lang and Groth (2009) achieved its total synthesis via electrocyclization of 2-azahexatriene intermediates , yielding a 62% overall efficiency . This method avoids toxic metals, aligning with green chemistry trends.
Kalasinamide and Marcanine A
- Kalasinamide: Synthesized using a Diels-Alder/oxidation tandem reaction, with MnO₂ as the oxidizing agent .
- Marcanine A: Produced via a Diels-Alder-MnO₂ oxidation sequence, emphasizing the versatility of electrocyclization in azaanthracene synthesis .
Critical Analysis :
- Kalasinamide’s lower IC₅₀ suggests higher potency, possibly due to its methyl group enhancing cellular uptake.
- This compound’s methoxy group may reduce metabolic degradation, prolonging its activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
